tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate
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Overview
Description
tert-Butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate: is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C14H18F3N3O4 and a molecular weight of 349.31 g/mol . This compound is known for its unique structure, which includes a trifluoromethoxy group, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethoxy-substituted benzylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity, making it a potent inhibitor of certain enzymes. The compound’s effects are mediated through the inhibition of enzyme activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Used in the synthesis of phosphatidyl ethanolamines and ornithine.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: A protected amine used in various chemical syntheses.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in the preparation of isobaric mix solutions for mass spectrometric analysis.
Uniqueness
tert-Butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug discovery and development, where these properties can enhance the pharmacokinetic profile of potential therapeutic agents .
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O4/c1-13(2,3)24-12(21)19-10(11(18)20-22)8-6-4-5-7-9(8)23-14(15,16)17/h4-7,10,22H,1-3H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHDBLHAVOQTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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